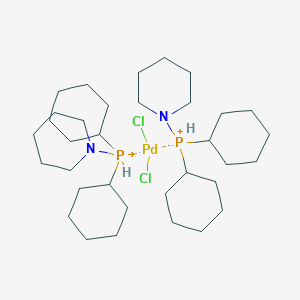
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium is a chemical compound with the molecular formula C34H64Cl2N2P2Pd and a molecular weight of 740.168 g/mol. This compound is known for its role as a palladium catalyst in various organic reactions, particularly in Suzuki-Miyaura and Negishi coupling reactions . These reactions are crucial in the formation of carbon-carbon bonds, making this compound valuable in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium typically involves the reaction of palladium chloride with dicyclohexyl(piperidin-1-yl)phosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Substituting agents: Such as triphenylphosphine or various amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with triphenylphosphine can yield triphenylphosphine palladium complexes, while oxidation reactions can produce palladium(IV) species.
Wissenschaftliche Forschungsanwendungen
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as cross-coupling reactions and C-H activation.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceutical intermediates.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium involves the coordination of the palladium center with various ligands, facilitating the formation and cleavage of chemical bonds. The compound acts as a catalyst by providing a reactive palladium species that can undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial in the catalytic cycle of cross-coupling reactions, leading to the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorobis(dicyclohexylphosphino)palladium(II): Similar in structure but lacks the piperidin-1-yl group.
Dichlorobis(triphenylphosphine)palladium(II): Contains triphenylphosphine ligands instead of dicyclohexyl(piperidin-1-yl)phosphane.
Uniqueness
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium is unique due to the presence of the piperidin-1-yl group, which can influence the electronic and steric properties of the compound. This can lead to different reactivity and selectivity in catalytic reactions compared to similar compounds .
Eigenschaften
IUPAC Name |
dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H32NP.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-17H,1-15H2;2*1H;/q;;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAATSPGVXMFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)N3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)N3CCCCC3.Cl[Pd]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66Cl2N2P2Pd+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
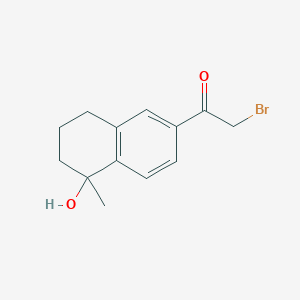

![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
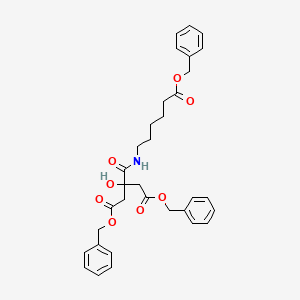
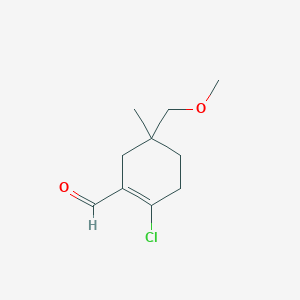

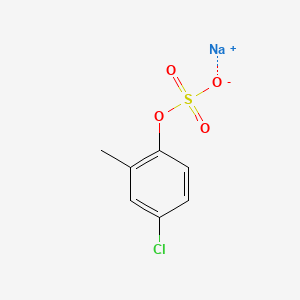
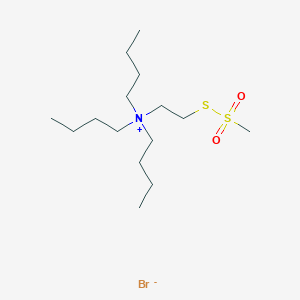
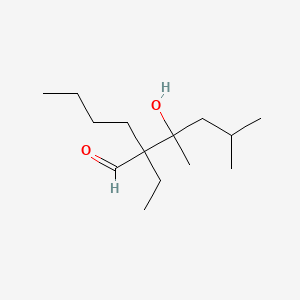
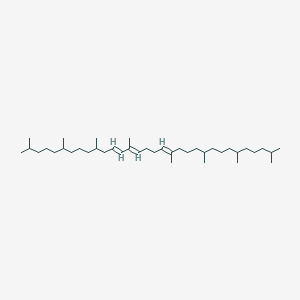
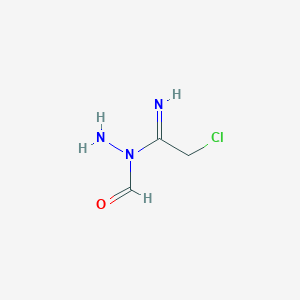
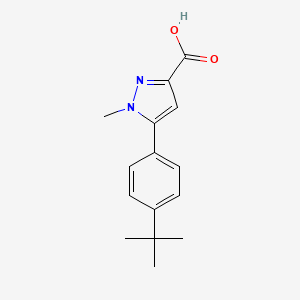
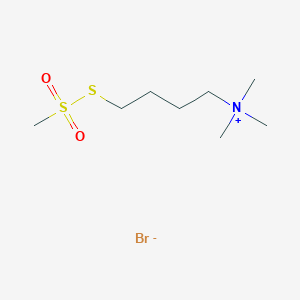
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
